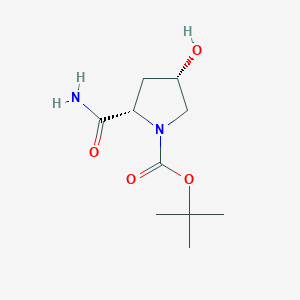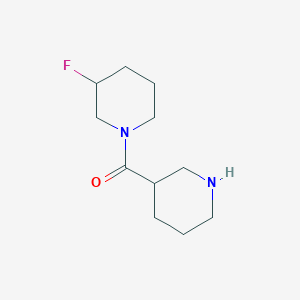
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique substitution pattern, offers interesting properties for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Bromination: Introduction of the bromine atom at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduction of the fluorine atom at the 6-position using a fluorinating agent such as Selectfluor.
Alkylation: Introduction of the ethyl group at the 1-position using ethyl halides in the presence of a base.
Cyclization: Formation of the indazole ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-ethyl-6-fluoro-2-methylindole
- 5-Bromo-1-ethyl-6-fluoro-2-methylbenzimidazole
- 5-Bromo-1-ethyl-6-fluoro-2-methyl-1H-pyrazole
Uniqueness
5-Bromo-1-ethyl-6-fluoro-2-methyl-2,3-dihydro-1H-indazole is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. This combination of substituents can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1381944-74-6 |
|---|---|
Molecular Formula |
C10H12BrFN2 |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
5-bromo-1-ethyl-6-fluoro-2-methyl-3H-indazole |
InChI |
InChI=1S/C10H12BrFN2/c1-3-14-10-5-9(12)8(11)4-7(10)6-13(14)2/h4-5H,3,6H2,1-2H3 |
InChI Key |
DWQQECVXVLCKHZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Canonical SMILES |
CCN1C2=CC(=C(C=C2CN1C)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 8-amino-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1473668.png)

![4-[1-(Tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl]-2-methylbenzoic acid](/img/structure/B1473670.png)





